molecular formula C11H9ClO2S B2878238 Ethyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 21211-08-5

Ethyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B2878238
CAS No.: 21211-08-5
M. Wt: 240.7
InChI Key: JSXYICUXVVDAMJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a chlorine atom at the 3-position, and a carboxylate group at the 1-position of the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with thioglycolic acid, followed by cyclization to form the benzothiophene ring. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents such as acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

    Reduction: Reducing agents like LiAlH4 in ether solvents such as diethyl ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 3-substituted benzothiophene derivatives.

    Oxidation: Formation of benzothiophene sulfoxides or sulfones.

    Reduction: Formation of benzothiophene alcohol derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity. The benzothiophene ring system provides a rigid scaffold that can interact with hydrophobic pockets in the target proteins, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-1-benzothiophene-2-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Ethyl 3-methyl-1-benzothiophene-2-carboxylate: Similar structure with a methyl group instead of chlorine.

    Ethyl 3-nitro-1-benzothiophene-2-carboxylate: Similar structure with a nitro group instead of chlorine.

Uniqueness

Ethyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing its interaction with biological targets. Additionally, the ester group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties .

Biological Activity

Ethyl 3-chloro-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in pharmaceuticals, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a benzothiophene core with a chlorine substituent and an ethyl carboxylate group. The presence of the chlorine atom is significant as it can enhance the compound's interaction with biological targets through halogen bonding, potentially increasing its binding affinity to enzymes or receptors.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. This is facilitated by the rigid benzothiophene scaffold that can effectively fit into hydrophobic pockets within target proteins.
  • Receptor Interaction : Similar to its enzymatic interactions, the compound may also bind to specific receptors, influencing various signaling pathways crucial for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study focusing on the structure-activity relationship (SAR) revealed that compounds with a chlorine substituent at the third position of the benzothiophene ring showed enhanced antibacterial effects against various pathogens .

Table 1: Antimicrobial Activity of this compound

Pathogen TestedMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus32 µg/mLSignificant growth inhibition
Escherichia coli16 µg/mLEffective against gram-negative bacteria
Candida albicans64 µg/mLModerate antifungal activity

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction. The structural features, particularly the benzothiophene moiety, are believed to play a critical role in its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In vitro assays demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism appears to involve the activation of apoptotic pathways, which warrants further investigation into its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the ethyl ester or the introduction of different substituents on the benzothiophene ring can significantly alter the biological activity of the compound. For instance, replacing the chlorine atom with other halogens may affect both its antimicrobial and anticancer properties, highlighting the importance of molecular design in drug development.

Table 2: Comparison of Structural Variants and Their Biological Activities

Compound VariantBiological Activity
Ethyl 3-bromo-1-benzothiophene-2-carboxylateReduced antibacterial activity
Ethyl 3-fluoro-1-benzothiophene-2-carboxylateEnhanced anticancer properties
Ethyl 3-methylthio-1-benzothiophene-2-carboxylateModerate antifungal activity

Properties

IUPAC Name

ethyl 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXYICUXVVDAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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